N-[5-(2-甲氧基苯基)-1,3,4-恶二唑-2-基]-2-甲硫基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a methylsulfanyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the methoxyphenyl group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The oxadiazole ring is a heterocycle that can participate in various reactions . The methoxyphenyl group could also be involved in reactions, particularly if conditions were such that the ether bond could be cleaved.科学研究应用
酶活性调节
一项值得注意的应用涉及含有双-1,3,4-恶二唑环的化合物的合成,这些化合物已显示出对转移酶活性的影响。一种以双-恶二唑化合物的存在为特征的化合物证明了对谷氨酸-草酰乙酸转氨酶(GOT)和谷氨酸-丙酮酸转氨酶(GPT)活性的激活,同时对γ-谷氨酰转移酶(γ-GT)活性表现出抑制效应。这些效应是浓度依赖性的,表明酶活性调节的潜力 (Tomi、Al-qaisi 和 Al-Qaisi,2010 年)。
抗菌作用
该化合物的衍生物已被评估其抗菌活性。例如,一系列 N-(5-(2-(5-(芳基亚甲基)-4-氧代-3-苯基噻唑烷-2-亚甲基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺被合成并针对各种革兰氏阳性菌和革兰氏阴性菌以及真菌进行了测试。这些噻唑衍生物为微生物疾病的治疗干预提供了宝贵的见解,特别是细菌和真菌感染 (Desai、Rajpara 和 Joshi,2013 年)。
药理学评估
杂环 1,3,4-恶二唑和吡唑新衍生物的药理学评估显示了毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用的潜力。例如,一项研究重点关注这些衍生物的计算和药理学潜力,包括 N-{4-[(5-硫代-1,3,4-恶二唑-2-基)甲氧基]苯基乙酰胺,表明在这些领域具有有希望的治疗应用途径 (Faheem,2018 年)。
抗糖化潜力
2-(2-甲氧基苯基)-5-苯基-1,3,4-恶二唑的衍生物已被合成并评估其抗糖化活性,这与糖尿病管理有关。一些化合物显示出有效的抗糖化活性,表明作为抗糖尿病药物开发的先导化合物的潜力 (Taha、Ismail、Jamil、Imran、Rahim、Kashif 和 Zulkefeli,2015 年)。
安全和危害
属性
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)16-19-20-17(23-16)18-15(21)12-8-4-6-10-14(12)24-2/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYYWWYVPYFHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。